n-(4-Hydroxybutyl)acrylamide

Description

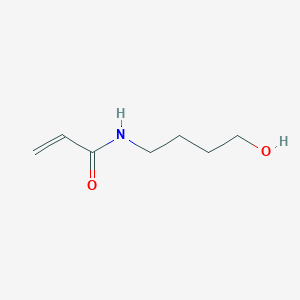

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxybutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-7(10)8-5-3-4-6-9/h2,9H,1,3-6H2,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWQZBVPWXXJKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Hydroxybutyl)acrylamide (HBAm) Monomer

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the synthesis of N-(4-Hydroxybutyl)acrylamide (HBAm). Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, strategic considerations for experimental choices, and robust methods for validation, ensuring a reliable and reproducible synthesis.

Introduction: The Significance of this compound

This compound (HBAm) is a bifunctional monomer of significant interest in the field of polymer chemistry and biomaterials. Its structure incorporates a polymerizable acrylamide group and a pendant primary hydroxyl group. This unique combination allows for the creation of "smart" polymers with tunable properties. The acrylamide backbone provides hydrolytic stability and biocompatibility, while the hydroxyl group serves as a versatile handle for post-polymerization modification, cross-linking, or conjugation of bioactive molecules.

These characteristics make HBAm-based polymers highly valuable in biomedical applications, including the development of hydrogels for controlled drug delivery, tissue engineering scaffolds, and responsive biomaterials.[1][2][3] The ability to precisely engineer polymers from well-defined monomers like HBAm is paramount to advancing these therapeutic technologies.

Core Synthesis Strategy: Selective N-Acylation via the Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing HBAm is the acylation of 4-aminobutanol with acryloyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which is renowned for its efficacy in forming amides from amines and acyl chlorides under basic conditions.[4][5]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The core principle hinges on the differential nucleophilicity between the amine (-NH₂) and hydroxyl (-OH) groups of 4-aminobutanol. The nitrogen atom of the primary amine is significantly more nucleophilic than the oxygen atom of the primary alcohol. This selectivity allows the amine to preferentially attack the highly electrophilic carbonyl carbon of acryloyl chloride.

The reaction generates a tetrahedral intermediate which then collapses, expelling a chloride ion—an excellent leaving group—to form the stable amide bond. A critical component of the Schotten-Baumann conditions is the presence of a base.[6] This base plays a dual role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the unreacted amine and thereby shutting down the reaction.[6] This neutralization drives the equilibrium towards product formation.

Caption: Figure 1: Mechanism of HBAm Synthesis.

Pre-Synthesis: Strategic Reagent and Condition Selection

A successful synthesis relies on the careful selection of reagents and reaction conditions. Each choice is deliberate, aimed at maximizing yield and purity while ensuring safety.

| Reagent | Role | Rationale & Key Considerations | Safety |

| 4-Aminobutanol | Nucleophile / Starting Material | Provides the amino and hydroxyl functionalities. Purity is crucial to avoid side reactions. | Irritant. Handle with standard PPE. |

| Acryloyl Chloride | Electrophile / Acylating Agent | Highly reactive source of the acryloyl group. Must be handled under inert atmosphere (N₂ or Ar) due to extreme moisture sensitivity.[7] | Highly toxic, corrosive, flammable, and water-reactive.[8] Use in a chemical fume hood with appropriate PPE is mandatory.[9][10] |

| Triethylamine (TEA) | Base / HCl Scavenger | A tertiary amine base that efficiently neutralizes the HCl byproduct, forming triethylammonium chloride, which can be easily removed during workup. | Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage. |

| Dichloromethane (DCM) | Solvent | An aprotic solvent that effectively dissolves the reactants and does not participate in the reaction. Its volatility simplifies removal post-reaction. | Potential carcinogen. Use in a well-ventilated fume hood. |

| 4-Methoxyphenol (MEHQ) | Polymerization Inhibitor | The acryloyl moiety is susceptible to free-radical polymerization. A small amount of inhibitor is essential to prevent the monomer from polymerizing during the reaction or storage. | Harmful if swallowed. Causes skin and serious eye irritation. |

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and a robust purification and characterization workflow.

Materials and Equipment

-

4-Aminobutanol (≥98%)

-

Acryloyl chloride (≥98%, stabilized)

-

Triethylamine (TEA, ≥99.5%, distilled from CaH₂)

-

Anhydrous Dichloromethane (DCM)

-

4-Methoxyphenol (MEHQ)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate, Hexanes (HPLC grade)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, condenser

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Ice bath

-

Rotary evaporator

-

TLC plates and visualization chamber (iodine or KMnO₄)

-

NMR Spectrometer, FT-IR Spectrometer

Synthesis Workflow

Caption: Figure 2: Experimental Workflow for HBAm Synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Purge the entire system with dry nitrogen for 15-20 minutes.

-

Reactant Charging: In the reaction flask, dissolve 4-aminobutanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Add a catalytic amount of MEHQ (approx. 100 ppm). Cool the flask to 0 °C using an ice bath.

-

Acryloyl Chloride Addition: In the dropping funnel, prepare a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Acylation: Add the acryloyl chloride solution dropwise to the stirred amine solution over a period of 1-2 hours. The slow addition is critical to maintain the temperature below 5 °C, which minimizes side reactions and prevents polymerization. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 12-18 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% Methanol in DCM. The disappearance of the 4-aminobutanol spot indicates reaction completion.

-

Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude HBAm product, typically as a viscous oil or a waxy solid.

Purification

Purification is essential to remove byproducts and ensure the monomer's suitability for polymerization.

-

Method: Silica gel column chromatography is the preferred method.

-

Eluent System: A gradient elution is often most effective, starting with a non-polar mixture (e.g., 50% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 100% ethyl acetate or 5% methanol in ethyl acetate) to elute the more polar HBAm product.

-

Fraction Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Characterization and Validation

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized monomer.

Spectroscopic Analysis

-

FT-IR (Attenuated Total Reflectance): Look for characteristic peaks:

-

~3300 cm⁻¹ (broad): O-H and N-H stretching

-

~3080 cm⁻¹: =C-H stretching

-

~1660 cm⁻¹ (strong): Amide I band (C=O stretch)

-

~1625 cm⁻¹: C=C stretching

-

~1550 cm⁻¹: Amide II band (N-H bend)

-

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH=CH₂ (trans to C=O) | 6.2 - 6.4 | dd | 1H |

| -CH=CH₂ | 6.0 - 6.2 | dd | 1H |

| -CH=CH₂ (cis to C=O) | 5.6 - 5.8 | dd | 1H |

| N-H | 5.5 - 6.5 (broad) | s | 1H |

| -CH₂-OH | 3.6 - 3.7 | t | 2H |

| -N-CH₂- | 3.3 - 3.4 | q | 2H |

| -CH₂-CH₂-OH | 1.6 - 1.8 | m | 2H |

| -N-CH₂-CH₂- | 1.5 - 1.6 | m | 2H |

Note: Shifts are solvent-dependent (typically run in CDCl₃ or DMSO-d₆). The -OH proton may be broad or exchange with D₂O.

Conclusion

This guide outlines a robust and reproducible protocol for the synthesis of high-purity this compound. By understanding the mechanistic principles of the Schotten-Baumann reaction and adhering to the detailed experimental and safety procedures, researchers can confidently produce this valuable monomer. The successful synthesis and rigorous characterization of HBAm are foundational steps for the subsequent development of advanced functional polymers for a wide array of applications in drug delivery and materials science.

References

- Acryloyl chloride - Safety Data Sheet.

- Safe handling and storage of acryloyl chloride. Benchchem.

- ACRYLYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- Acryloyl chloride - SAFETY DATA SHEET.

- SAFETY DATA SHEET Acryloyl chloride.

- Schotten-Baumann Reaction.

- Chemistry Schotten Baumann Reaction. SATHEE.

-

Schotten-Baumann Reaction . Organic Chemistry Portal. Available from: [Link]

-

Schotten–Baumann reaction . Wikipedia. Available from: [Link]

-

Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples . Vedantu. Available from: [Link]

-

Temperature-Sensitive Poly (Acrylamide) Hydrogels for Drug Delivery Applications . Available from: [Link]

-

Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures . MDPI. Available from: [Link]

-

Reinforcement of Acrylamide Hydrogels with Cellulose Nanocrystals Using Gamma Radiation for Antibiotic Drug Delivery . MDPI. Available from: [Link]

-

Acryloyl chloride | C3H3ClO . PubChem. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures [mdpi.com]

- 3. Reinforcement of Acrylamide Hydrogels with Cellulose Nanocrystals Using Gamma Radiation for Antibiotic Drug Delivery [mdpi.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nj.gov [nj.gov]

Purification of n-(4-Hydroxybutyl)acrylamide from impurities

An In-depth Technical Guide for the Purification of N-(4-Hydroxybutyl)acrylamide (HBAm)

Abstract

This compound (HBAm) is a versatile functional monomer crucial for the synthesis of advanced polymers, particularly in the biomedical and pharmaceutical fields for applications like hydrogels, drug delivery systems, and tissue engineering scaffolds. The performance and biocompatibility of these materials are directly contingent on the purity of the monomer. The presence of impurities, such as unreacted starting materials, di-acylated byproducts, or premature polymers, can lead to unpredictable polymerization kinetics, altered material properties, and potential cytotoxicity. This guide provides a comprehensive framework for researchers and drug development professionals on the strategic purification of HBAm, emphasizing the causal relationships behind experimental choices to ensure the highest standards of scientific integrity and reproducibility.

The Genesis of Impurities: A Synthesis-Informed Perspective

To effectively purify HBAm, one must first understand the common impurities that arise during its synthesis. A prevalent synthetic route is the Schotten-Baumann reaction between 4-aminobutan-1-ol and acryloyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent.

This process, while efficient, can generate a spectrum of impurities that must be addressed.

Table 1: Common Impurities in HBAm Synthesis and Their Origins

| Impurity Name | Structure | Origin | Impact on Final Product |

| 4-Aminobutan-1-ol | HO-(CH₂)₄-NH₂ | Unreacted starting material | Can act as a chain terminator or alter hydrogel hydrophilicity. |

| Acrylic Acid | CH₂=CH-COOH | Hydrolysis of acryloyl chloride | Can alter pH, affect polymerization kinetics, and introduce charge. |

| O-Acryloyl-N-(4-hydroxybutyl)acrylamide | CH₂=CH-COO-(CH₂)₄-NH-CO-CH=CH₂ | Di-acylation byproduct (reaction at both amine and hydroxyl groups) | Acts as an uncontrolled cross-linker, leading to premature gelation and brittle materials. |

| 1,4-Butanediol Diacrylate | CH₂=CH-COO-(CH₂)₄-OOC-CH=CH₂ | Impurity in related acrylates that can be analogous to HBAm byproducts.[1][2] | A potent cross-linker that significantly alters network structure. |

| Poly(HBAm) | -(CH₂-CH(CONH(CH₂)₄OH))n- | Spontaneous polymerization during synthesis or workup | Reduces monomer yield and can render the product unusable. |

| Triethylammonium Chloride | (C₂H₅)₃NH⁺Cl⁻ | Salt byproduct from the base used for acid scavenging | Can interfere with polymerization and may be cytotoxic. |

The fundamental challenge in HBAm purification is its propensity to polymerize, especially when heated or exposed to light. Therefore, all purification steps must be conducted in the presence of a polymerization inhibitor and with minimal thermal stress.

Strategic Purification Workflow

A robust purification strategy is not a single method but a logical sequence of steps designed to remove specific classes of impurities. The choice between primary purification methods like recrystallization and column chromatography depends on the impurity profile and the required scale.

Sources

An In-Depth Technical Guide to the Solubility of N-(4-Hydroxybutyl)acrylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(4-Hydroxybutyl)acrylamide (HBAm) is a functional monomer of significant interest in the development of advanced biomaterials, hydrogels, and drug delivery systems. Its unique molecular structure, featuring a hydrophilic hydroxybutyl group and a polymerizable acrylamide moiety, dictates its solubility in various media, a critical parameter for its synthesis, purification, polymerization, and formulation. This guide provides a comprehensive technical overview of the solubility of HBAm in organic solvents, delving into the underlying physicochemical principles, offering predictive insights, and presenting detailed experimental protocols for its determination. While specific quantitative solubility data for HBAm is not extensively available in public literature, this guide synthesizes information from analogous compounds to provide a robust framework for researchers.

The Molecular Architecture of this compound and its Implications for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound (C₇H₁₃NO₂) comprises three key functional components that influence its solubility profile:

-

Acrylamide Group (-CH=CH-CO-NH-): The amide functionality is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This group contributes significantly to the molecule's ability to interact with polar solvents.

-

Hydroxyl Group (-OH): The terminal hydroxyl group on the butyl chain is a potent hydrogen bond donor and acceptor, further enhancing the molecule's hydrophilicity and its affinity for polar protic solvents.

-

Butyl Chain (-C₄H₈-): The four-carbon alkyl chain introduces a degree of non-polar character to the molecule. The length of this chain plays a crucial role in balancing the hydrophilic contributions of the amide and hydroxyl groups, influencing solubility in less polar organic solvents.

The interplay between these groups dictates that HBAm will exhibit favorable solubility in polar organic solvents capable of hydrogen bonding and limited solubility in non-polar hydrocarbon solvents.

Predictive Analysis of HBAm Solubility in Common Organic Solvents

In the absence of extensive empirical data for HBAm, we can predict its solubility by examining the known behavior of structurally related acrylamide derivatives.

Comparison with Parent and N-Substituted Acrylamides

| Compound | Structure | Key Features | Expected Solubility Trend |

| Acrylamide | CH₂=CH-CO-NH₂ | Small, polar, strong H-bonding | High solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone).[1] |

| N-isopropylacrylamide (NIPAM) | CH₂=CH-CO-NH-CH(CH₃)₂ | Increased non-polar character | Arbitrarily soluble in water, methanol, ethanol, and acetone. Almost insoluble in ethyl acetate and n-hexane. |

| N-(hydroxymethyl)acrylamide | CH₂=CH-CO-NH-CH₂OH | Addition of a hydroxyl group | Highly soluble in water. Soluble in methanol and other organic solvents.[2] |

| N-(2-hydroxyethyl)acrylamide (HEAA) | CH₂=CH-CO-NH-CH₂CH₂OH | Longer hydroxyalkyl chain | Soluble in water and common organic solvents. Insoluble in n-hexane.[3] |

| This compound (HBAm) | CH₂=CH-CO-NH-(CH₂)₄OH | Longer butyl chain | Expected to have good solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetone and THF. Solubility in non-polar solvents like toluene and hexane is expected to be low. |

Causality: The presence of the hydroxyl group in HBAm, similar to N-(hydroxymethyl)acrylamide and HEAA, is the primary driver of its solubility in polar solvents through hydrogen bonding.[2][3] The longer butyl chain in HBAm compared to these shorter-chain analogs introduces greater hydrophobic character. This increased alkyl chain length is expected to slightly decrease solubility in highly polar solvents like water but may enhance solubility in moderately polar solvents compared to its shorter-chain counterparts.[1]

Hansen Solubility Parameters (HSP)

Experimental Determination of HBAm Solubility

For precise and reliable solubility data, experimental determination is essential. The Shake-Flask method followed by a suitable analytical technique is a robust and widely accepted approach.

Workflow for Solubility Determination

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

-

4-Aminobutanol

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Step-by-Step Methodology:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobutanol and triethylamine (1.1 equivalents) in anhydrous THF.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.0 equivalent) dropwise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has established that HBAm is expected to be readily soluble in polar protic solvents such as methanol and ethanol, and moderately soluble in polar aprotic solvents like acetone and THF, with poor solubility in non-polar solvents. This behavior is a direct consequence of its molecular structure, which allows for significant hydrogen bonding interactions. The provided experimental protocols for solubility determination and synthesis offer a robust framework for researchers to generate reliable data and produce high-purity material. A thorough understanding and experimental validation of HBAm's solubility will enable its successful application in the design of novel polymers and biomaterials.

References

- Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-627.

-

KJ Chemicals Corporation. (n.d.). HEAA™ (N-(2-Hydroxyethyl)acrylamide). Retrieved from [Link]

- Google Patents. (n.d.). US6369249B1 - Process for the preparation of N-substituted acrylamides.

-

Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Patsnap. (2023). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

-

Solubility of Things. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S3. UV-Vis calibration lines for determination of the solubility.... Retrieved from [Link]

-

ResearchGate. (n.d.). How to find solubilities of drugs by using uv-visible spectroscopy?. Retrieved from [Link]

-

Protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PubChem. (n.d.). Acrylamide. Retrieved from [Link]

-

Polimery. (2023). Crosslinked poly(hydroxybutyl acrylate-co-acrylamide) based hydrogels: synthesis, characterization, and performance evaluation in heavy metal removal. Retrieved from [Link]

- Google Patents. (n.d.). EP0465853B1 - Method for producing 4-hydroxybutyl (meth)acrylate.

-

Ataman Kimya. (n.d.). N-(HYDROXYMETHYL)ACRYLAMIDE. Retrieved from [Link]

-

ResearchGate. (2016). Why is N-hydroxymethyl acrylamide monomer soluble in water but its polymer is not soluble in water?. Retrieved from [Link]

-

PubMed. (2013). Influence of anions and alkyl chain lengths of N-alkyl-n-(R)-12-hydroxyoctadecyl ammonium salts on their hydrogels and organogels. Retrieved from [Link]

-

PubMed. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the Nature of Organic Solvent on the Association of N-acrylamides. Retrieved from [Link]

-

Wikipedia. (n.d.). Acrylamide. Retrieved from [Link]

-

ResearchGate. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Retrieved from [Link]

-

ACS Publications. (2001). Hydrogen Bonding and the Conformations of Poly(alkyl acrylamides). Retrieved from [Link]

-

NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

Aston University. (n.d.). Hydrogen bonding aggregation in acrylamide: theory and experiment. Retrieved from [Link]

-

MDPI. (2021). Hydrogen Bonds in Blends of Poly(N-isopropylacrylamide), Poly(N-ethylacrylamide) Homopolymers, and Carboxymethyl Cellulose. Retrieved from [Link]

-

NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Acrylamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Amino Acid Acrylamide Mimics: Creation of a consistent monomer library and characterization of their polymerization behaviour. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(3,5-di tert.butyl-4-hydroxyphenyl)acrylamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-hydroxy-t-butyl) acrylamide. Retrieved from [Link]

-

PubMed. (2013). Thermodynamic considerations for solubility and conformational transitions of poly-N-isopropyl-acrylamide. Retrieved from [Link]

-

NIH. (n.d.). N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles under “greener” reaction conditions. Retrieved from [Link]

-

Semantic Scholar. (1982). Solubility Parameter of Acrylamide Series Polymers through Its Components and Group Contribution Technique. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. Retrieved from [Link]

-

MDPI. (2021). The Effect of Branched Alkyl Chain Length on the Properties of Supramolecular Organogels from Mono-N-Alkylated Primary Oxalamides. Retrieved from [Link]

-

Taylor & Francis Online. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Retrieved from [Link]

-

Science and Education Publishing. (2017). Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect. Retrieved from [Link]

-

MDPI. (2023). Evaluation of Acrylamide/α-Lipoic Acid Statistical Copolymers as Degradable Water-Soluble Kinetic Gas Hydrate Inhibitors. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis and Characterization of Charge-Stabilized Poly(4-hydroxybutyl acrylate) Latex by RAFT Aqueous Dispersion Polymerization: A New Precursor for Reverse Sequence Polymerization-Induced Self-Assembly. Retrieved from [Link]

-

KJ Chemicals Corporation. (n.d.). NIPAM™ (N-Isopropyl acrylamide). Retrieved from [Link]

-

IJCPS. (n.d.). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. Retrieved from [Link]

- Google Patents. (n.d.). CN112939799A - Synthesis method of N-hydroxymethyl acrylamide.

-

BMC. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. Retrieved from [Link]

-

CORE. (2010). Organic Solvent Solubility Data Book. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. Retrieved from [Link]

-

Polymer Handbook. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculations of Hansen's Solubility Parameters for the Solvent Mixtures and PEI. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Millipore Sigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Aqueous Solubility of N-(4-Hydroxybutyl)acrylamide Monomer

This guide provides a comprehensive technical overview of the aqueous solubility of N-(4-Hydroxybutyl)acrylamide (HBAm), a monomer of significant interest in the fields of polymer chemistry, biomaterials, and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental guidance.

Introduction: The Significance of this compound and its Aqueous Solubility

This compound (HBAm) is a functional monomer characterized by the chemical formula C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol .[1][2] It possesses both a polymerizable acrylamide group and a pendant hydroxyl group, rendering it a versatile building block for the synthesis of functional polymers. The aqueous solubility of HBAm is a critical parameter that dictates its utility in a multitude of applications, particularly in the biomedical field.

The presence of both a hydrophilic amide and a hydroxyl group in its structure suggests a high affinity for water, making it an attractive candidate for the development of hydrogels, drug delivery systems, and other biomaterials designed to operate in aqueous environments.[3][4] Understanding and quantifying the aqueous solubility of HBAm is paramount for:

-

Reaction Kinetics and Polymerization: In aqueous polymerization processes, the solubility of the monomer directly influences the reaction rate, the final polymer's molecular weight, and its microstructure.

-

Formulation Development: For applications in drug delivery, the solubility of the monomer and the resulting polymer is crucial for achieving the desired drug loading and release profiles.

-

Biocompatibility: The solubility and hydrophilicity of polymers derived from HBAm can significantly impact their interaction with biological systems, influencing their biocompatibility and performance in vivo.

This guide will delve into the theoretical underpinnings of HBAm's aqueous solubility, provide detailed experimental protocols for its determination, and discuss the factors that can influence this critical property.

Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of HBAm is fundamental to comprehending its behavior in aqueous solutions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.19 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 44915-40-4 | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |

The molecular structure of HBAm, with its capacity for hydrogen bonding through the amide and hydroxyl groups, is the primary determinant of its aqueous solubility. The interplay between the hydrophilic functional groups and the hydrophobic alkyl chain governs its overall solubility characteristics.

Theoretical Framework of Aqueous Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix), which is a function of enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing:

ΔG_mix = ΔH_mix - TΔS_mix

For a substance to dissolve, ΔG_mix must be negative. In the context of HBAm in water:

-

Enthalpic Contributions (ΔH_mix): This term relates to the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The dissolution of HBAm in water involves breaking the intermolecular hydrogen bonds in both HBAm crystals and liquid water, and the formation of new hydrogen bonds between HBAm molecules and water. Due to the presence of the polar amide and hydroxyl groups, the formation of these new hydrogen bonds is energetically favorable.

-

Entropic Contributions (ΔS_mix): This term relates to the change in randomness or disorder of the system. The dissolution of a solid into a liquid generally leads to an increase in entropy as the molecules become more disordered.

The balance between these enthalpic and entropic factors determines the extent of HBAm's solubility.

Factors Influencing the Aqueous Solubility of HBAm

Several external factors can significantly influence the aqueous solubility of HBAm:

-

pH: The pH of the aqueous medium is not expected to have a significant direct impact on the solubility of HBAm itself, as it does not possess readily ionizable groups. However, the stability of the acrylamide group can be affected by highly acidic or basic conditions, potentially leading to hydrolysis to acrylic acid and 4-aminobutan-1-ol over time, which would alter the solution's composition and properties.

-

Presence of Salts (Ionic Strength): The presence of salts in the aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of a non-electrolyte like HBAm. The specific effect depends on the nature of the salt and its interaction with water molecules.

Experimental Determination of Aqueous Solubility

Accurate determination of aqueous solubility is crucial for research and development. Two primary methods are employed: thermodynamic and kinetic solubility assays.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given temperature and pressure. The most common method for its determination is the Shake-Flask Method .

Principle: An excess amount of the solid compound is equilibrated with a specific volume of the solvent (e.g., purified water or a buffer) for a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then measured.

Experimental Protocol: Shake-Flask Method for HBAm

-

Preparation:

-

Add an excess amount of solid HBAm to a series of clear glass vials. The excess solid should be visually apparent at the end of the experiment.

-

Add a precise volume of the aqueous solvent (e.g., deionized water, phosphate-buffered saline) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment.

-

-

Sample Processing:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

-

-

Analysis:

-

Analyze the concentration of HBAm in the filtrate using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve of HBAm of known concentrations must be prepared.

-

UV-Vis Spectrophotometry: If HBAm has a suitable chromophore, this can be a simpler method. A calibration curve is also required.

-

Gravimetric Analysis: After evaporating a known volume of the filtrate to dryness, the mass of the dissolved HBAm can be determined. This method is less sensitive and requires a relatively high solubility.

-

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: Ensure that an excess of solid HBAm remains at the end of the equilibration period.

-

Time to Equilibrium: Perform a time-course study (e.g., sampling at 12, 24, 48, and 72 hours) to confirm that the measured concentration does not change significantly after a certain point, indicating that equilibrium has been reached.

-

Reproducibility: Conduct the experiment in triplicate or higher to ensure the reproducibility of the results.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in an organic solvent like DMSO). This method is often used in the early stages of drug discovery for high-throughput screening.

Principle: A concentrated stock solution of the compound in an organic solvent is serially diluted in the aqueous buffer. The point at which precipitation occurs is detected, often by turbidimetry.

Experimental Protocol: Turbidimetric Method for HBAm

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of HBAm in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the HBAm stock solution with the aqueous buffer (e.g., PBS, pH 7.4).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a defined period (e.g., 2 hours).

-

-

Turbidity Measurement:

-

Measure the turbidity of each well using a plate reader that can detect light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background.

-

Causality and Interpretation:

Kinetic solubility is often lower than thermodynamic solubility because the system does not have sufficient time to reach equilibrium. The presence of the organic co-solvent can also influence the solubility. While less accurate than the thermodynamic method, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

Caption: Kinetic Solubility Determination Workflow.

Applications and Implications in Research and Development

The aqueous solubility of HBAm is a key enabler for its use in various advanced applications:

-

Hydrogel Formation for Drug Delivery: HBAm can be copolymerized with other monomers to form hydrogels. Its hydrophilicity contributes to the high water content of these gels, which is essential for encapsulating and delivering hydrophilic drugs.[3][4] The solubility of HBAm will influence the homogeneity and cross-linking density of the resulting hydrogel, thereby affecting its mechanical properties and drug release kinetics.

-

Biomaterial Coatings: The hydroxyl groups in polymers derived from HBAm can be used to create hydrophilic and biocompatible coatings on medical devices, reducing protein adsorption and improving their performance.

-

Tissue Engineering Scaffolds: The ability to form hydrogels in aqueous conditions makes HBAm-based polymers suitable for creating scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration.

Safety and Handling

While polyacrylamide is generally considered non-toxic, the acrylamide monomer is a known neurotoxin and potential carcinogen.[7] Therefore, HBAm should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling solid HBAm or its solutions.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

-

Disposal: Dispose of HBAm and any contaminated materials in accordance with local regulations for chemical waste.

Conclusion

References

-

Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PubMed Central. [Link]

- Ahmad, H. (1982). Solubility Parameter of Acrylamide Series Polymers through Its Components and Group Contribution Technique. Journal of Macromolecular Science, Part A, 17(5), 855-863.

-

Acrylamide modified poly(vinyl alcohol): crystalline and enhanced water solubility. RSC Publishing. [Link]

- Valente, D. A., & de Souza, A. A. (2012). Synthesis of polyacrylamide in aqueous solution: solubility. Orbital: The Electronic Journal of Chemistry, 4(1), 60-64.

-

Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Elsevier. [Link]

-

Table 4-2, Physical and Chemical Properties of Acrylamide. NCBI Bookshelf. [Link]

- Candau, F., Selb, J., & Biggs, S. (2003). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Journal of Polymer Science Part A: Polymer Chemistry, 41(13), 2098-2107.

-

Acrylamide. PubChem. [Link]

-

Crosslinked poly(hydroxybutyl acrylate-co-acrylamide) based hydrogels: synthesis, characterization, and performance evaluation in heavy metal removal. Polimery. [Link]

-

Determination and Correlation of Solubility of N-tert-Butylacrylamide in Seven Different Solvents at Temperatures between (279.15 and 353.15) K. ResearchGate. [Link]

-

Thermosensitive Hydration of Four Acrylamide-Based Polymers in Coil and Globule Conformations. PubMed Central. [Link]

-

Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. PubMed Central. [Link]

-

Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. MDPI. [Link]

-

Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. MDPI. [Link]

-

Temperature Effect on the Elasticity of Acrylamide-n-Isopropylacrylamide Copolymers. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 44915-40-4 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Water-soluble polyfunctional acrylamide monomer|FOM-03006|FOM-03007|FOM-03008|FOM-03009 [specchem-wako.fujifilm.com]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

1H NMR and 13C NMR spectra of n-(4-Hydroxybutyl)acrylamide

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of N-(4-Hydroxybutyl)acrylamide

Foreword: From Structure to Spectrum—A Practical Guide

In the landscape of drug development and material science, the precise characterization of novel monomers is not merely a procedural step but the very foundation of innovation. This compound (NHBA) is one such molecule, a versatile monomer featuring a hydrophilic alcohol, a polar amide, and a reactive vinyl group. Its potential in biocompatible hydrogels and functional polymers makes a complete understanding of its structure paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation in solution.

This guide deviates from a simple presentation of a final spectrum. In research, one is often faced with a novel compound for which no reference data exists. Therefore, this document serves a dual purpose: first, to present a robust, theoretically-grounded prediction of the ¹H and ¹³C NMR spectra of NHBA, and second, to provide a field-proven, self-validating protocol for its acquisition and interpretation. We will not just list data; we will explore the causal relationships between the molecular structure and its spectral signature, empowering researchers to confidently characterize this molecule and its derivatives.

Structural Anatomy and Predicted NMR Fingerprint

To interpret an NMR spectrum, one must first understand the electronic environment of each nucleus. The structure of this compound, with its IUPAC name N-(4-hydroxybutyl)prop-2-enamide, is annotated below for our analysis.[1]

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is derived by analyzing the structural fragments and comparing them to analogous known compounds, primarily 4-hydroxybutyl acrylate and N-isopropylacrylamide.[2][3] The vinyl group (C1-C2) presents a classic AMX spin system, resulting in three distinct signals, each being a doublet of doublets (dd).[4] The chemical shifts are heavily influenced by the electron-withdrawing amide group. The butyl chain protons are influenced by their proximity to the electronegative amide nitrogen and terminal hydroxyl group.

| Label | Assigned Protons | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted J-Couplings (Hz) | Rationale & Causality |

| Hₖ | H on C2 | 6.2 – 6.4 | dd | Jₖₑ ≈ 17, Jₖₐ ≈ 10 | Deshielded by adjacent carbonyl. Coupled to both Hₐ and Hₑ. |

| Hₑ | H on C1 (trans to Hₖ) | 6.0 – 6.2 | dd | Jₑₖ ≈ 17, Jₑₐ ≈ 1.5 | trans-coupling is large (~17 Hz).[4] Small geminal coupling to Hₐ. |

| Hₐ | H on C1 (cis to Hₖ) | 5.5 – 5.7 | dd | Jₐₖ ≈ 10, Jₐₑ ≈ 1.5 | cis-coupling is smaller (~10 Hz).[4] Small geminal coupling to Hₑ. |

| Hₙ | H on N4 | 5.8 – 6.5 | br t | J ≈ 5 | Labile proton, often broad. Coupling to adjacent CH₂ (H₅) may be observed. |

| H₈ | -CH₂- (on C8) | ~3.65 | t | J ≈ 6.5 | Adjacent to the electronegative -OH group, causing a downfield shift. |

| H₅ | -CH₂- (on C5) | ~3.35 | q | J ≈ 6.5 | Adjacent to the amide nitrogen, causing a downfield shift. Coupled to both NH and C6-H₂. |

| H₉ | -OH (on O9) | Variable | br s | None | Highly variable, depends on concentration and solvent. Often a broad singlet. |

| H₆, H₇ | -CH₂-CH₂- (on C6, C7) | 1.5 – 1.7 | m | - | Overlapping multiplets for the central methylene groups. |

Predicted ¹³C NMR Spectrum

The ¹³C chemical shifts are predicted based on established ranges for amides, alkenes, and alcohols.[5][6] The carbonyl carbon (C3) is expected to be the most downfield signal, characteristic of amide carbonyls.

| Label | Assigned Carbon | Predicted Shift (δ, ppm) | Rationale & Causality |

| C3 | C=O | ~166 | Typical chemical shift for an α,β-unsaturated amide carbonyl. |

| C2 | =CH- | ~131 | Alkene carbon α to the carbonyl is shifted downfield. |

| C1 | =CH₂ | ~126 | Terminal alkene carbon. |

| C8 | -CH₂-OH | ~62 | Carbon bonded to the electronegative hydroxyl group. |

| C5 | -CH₂-NH | ~40 | Carbon bonded to the amide nitrogen. |

| C7 | -CH₂- | ~30 | Aliphatic carbon β to the hydroxyl group. |

| C6 | -CH₂- | ~26 | Aliphatic carbon β to the amide nitrogen. |

A Self-Validating Protocol for Spectral Acquisition

The following protocol is designed to yield high-quality, unambiguous data for structural confirmation. The choice of solvent and experiments is critical for success.

Experimental Choices: The "Why"

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable starting solvent for many organic molecules.[7] However, the amide N-H and hydroxyl O-H protons of NHBA are labile and can exchange with acidic protons or water. This can lead to signal broadening or disappearance. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it is a hydrogen bond acceptor, which slows down the exchange rate of N-H and O-H protons, often resulting in sharper, observable signals with clear coupling.[8] The residual solvent peaks for CDCl₃ (~7.26 ppm) and DMSO-d₆ (~2.50 ppm) should be noted.[9]

-

Essential Experiments:

-

¹H NMR: Provides the fundamental proton framework.

-

¹³C NMR: Identifies all unique carbon environments.

-

COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are spin-spin coupled (typically through 2-3 bonds). It is indispensable for mapping out the connectivity of the butyl chain and confirming the vinyl system.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton signal with the carbon signal it is directly attached to (¹JCH coupling). This provides definitive C-H assignments.[11]

-

Step-by-Step Acquisition Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex gently if necessary.

-

-

Spectrometer Setup & 1D Spectra:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field for homogeneity.

-

Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-180 ppm) is required.

-

-

2D Spectra Acquisition (COSY & HSQC):

-

Using the parameters from the optimized ¹H spectrum, set up a standard gradient-selected COSY (gCOSY) experiment. A typical setup might involve acquiring 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.[12]

-

Using the parameters from both the ¹H and ¹³C spectra, set up a standard gradient-selected HSQC experiment. The spectral width in the direct dimension (F2, ¹H) and indirect dimension (F1, ¹³C) should be set to encompass all relevant signals.[13]

-

Workflow for Spectral Interpretation and Structural Verification

With the acquired data, the final structure can be confirmed through a logical workflow. The key is to use the 2D spectra to build the molecular fragments and link them together.

Confirming the Butyl Chain Connectivity via COSY

The COSY spectrum is read by identifying cross-peaks, which are off-diagonal signals that link two correlated protons.

Caption: Expected HSQC correlations linking protons to their directly bonded carbons.

Interpretation Steps:

-

Find the ¹H signal for Hₖ on the horizontal axis. A correlation peak will appear at the ¹³C chemical shift for C2 (~131 ppm) on the vertical axis.

-

Similarly, the signals for Hₑ and Hₐ will show a cross-peak to the ¹³C signal for C1 (~126 ppm).

-

Each proton signal from the butyl chain (H₅, H₆, H₇, H₈) will correlate to a unique carbon signal in the aliphatic region, confirming their individual assignments.

By systematically applying this workflow, a researcher can move from raw spectral data to a fully validated and assigned molecular structure for this compound with a high degree of scientific certainty.

References

-

Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 75588, 4-Hydroxybutyl acrylate". PubChem, [Link]

-

Reich, H. J. "5.3 Spin-Spin Splitting: J-Coupling". Organic Chemistry Data, University of Wisconsin. [Link]

-

Coronado, R., et al. (2011). "Characterization of thermo-sensitive hydrogels based on poly(N-isopropylacrylamide)/hyaluronic acid". ResearchGate. [Link]

- Rowbotham, J. B., & Schaefer, T. (1974). "Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations". Canadian Journal of Chemistry, 52(17), 3037-3044.

-

SpectraBase. "N-isopropylacrylamide - Optional[1H NMR] - Chemical Shifts". [Link]

-

De Luca, S. (2020). "Computational protocols for calculating 13C NMR chemical shifts". ResearchGate. [Link]

- Zhang, S., et al. (2023). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning". Metabolites, 13(2), 253.

-

University of California, San Diego. "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer". [Link]

-

University of York. (2017). "Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra". [Link]

-

ResearchGate. "1H-NMR spectra of P(NIPAm-co-AAc) (A) and P(NIPAm-co-AAc)-ENE (B) microgels in D2O". [Link]

-

SpectraBase. "N-isopropylacrylamide - Optional[1H NMR] - Spectrum". [Link]

-

Kwan, E. E. (2021, February 4). "S'21 - NMR 14 - J values (coupling constants)". YouTube. [Link]

- Pavlov, T., et al. (2021). "Prediction of 1H-NMR shifts with Ambit-HNMR software".

-

San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)". [Link]

-

University of British Columbia. "NMR Training Guide". [Link]

-

Rutgers University. "Complex NMR experiments: 2D, selective, etc.". [Link]

-

SpectraBase. "4-Hydroxybutyl acrylate - Optional[1H NMR] - Spectrum". [Link]

-

SpectraBase. "4-Hydroxybutyl acrylate". [Link]

- Abraham, R. J. (2007). "The prediction of 1H NMR chemical shifts in organic compounds". Spectroscopy Europe, 19(4), 10-15.

-

ResearchGate. (2017). "Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols". [Link]

- Ramsaha, S., et al. (2022). "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools". Journal of the Indian Chemical Society, 99(3), 100344.

-

Chemistry For Everyone. (2023, August 24). "What Are Common NMR Solvents?". YouTube. [Link]

-

Chemistry LibreTexts. (2022, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Organic Chemistry Explained. (2017, June 1). "Solvents in NMR Spectroscopy". YouTube. [Link]

-

Compound Interest. (2015). "A Guide to 13C NMR Chemical Shift Values". [Link]

-

University of Puget Sound. "13-C NMR Chemical Shift Table". [Link]

- Grealis, J. C., & Hoff, C. D. (2017). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry". ACS Omega, 2(10), 7154-7159.

-

Oregon State University. "13C NMR Chemical Shifts". [https://osu-chemlabs.github.io/ Spectroscopy/nmr-c13.html]([Link] Spectroscopy/nmr-c13.html)

- Ohtsuru, M., & Tori, K. (1966). "Variation of Vinyl Proton Coupling Constants with Ring Size in cis-Cyclic Olefins". Journal of the American Chemical Society, 88(18), 4371-4372.

-

University of Wisconsin-Madison. "Notes on NMR Solvents". [Link]

- Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176-2179.

Sources

- 1. This compound | 44915-40-4 [sigmaaldrich.com]

- 2. 4-Hydroxybutyl acrylate(2478-10-6) 1H NMR spectrum [chemicalbook.com]

- 3. N-Isopropylacrylamide(2210-25-5) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. ulethbridge.ca [ulethbridge.ca]

- 13. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of N-(4-Hydroxybutyl)acrylamide (HBAm)

This guide provides a comprehensive framework for the analysis of N-(4-Hydroxybutyl)acrylamide (HBAm) using Fourier Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, ensuring a robust and reproducible methodology grounded in authoritative scientific principles.

Strategic Overview: Why FT-IR for HBAm Analysis?

This compound is a functional monomer of significant interest in the development of hydrogels, biocompatible materials, and drug delivery systems. Its utility is derived from its distinct chemical functionalities: a polymerizable vinyl group, a hydrophilic amide linkage, and a reactive hydroxyl group. FT-IR spectroscopy serves as an indispensable tool for the structural elucidation and quality assessment of HBAm. It is rapid, non-destructive, and exquisitely sensitive to the vibrational energies of specific chemical bonds.

The core principle of FT-IR spectroscopy involves irradiating a sample with infrared light and measuring the frequencies at which the light is absorbed. These absorption frequencies correspond to the vibrational modes of the molecule's functional groups. For HBAm, this allows us to:

-

Confirm Chemical Identity: Verify the presence of the key amide, hydroxyl, and vinyl functional groups that define the molecule.

-

Assess Purity: Detect the presence of impurities, such as residual starting materials or byproducts, which would present their own characteristic absorption bands.

-

Monitor Polymerization: Track the conversion of the monomer into its polymer by observing the disappearance of vinyl group-related peaks.

This guide establishes a self-validating protocol for achieving these objectives with high fidelity.

The Molecular Blueprint: HBAm's Functional Groups

To interpret the FT-IR spectrum, one must first understand the molecule's structure. HBAm (C₇H₁₃NO₂) possesses several key functional groups, each with characteristic vibrational modes.

Caption: Molecular structure of this compound (HBAm).

The primary analytical targets for FT-IR are the O-H (hydroxyl), N-H (amide), C=O (amide I), N-H bend (amide II), and C=C (vinyl) bonds.

Experimental Protocol: High-Fidelity Spectrum Acquisition

The following protocol utilizes Attenuated Total Reflectance (ATR), a modern sampling technique that obviates the need for KBr pellet preparation and is ideal for solid powder samples like HBAm.[1][2][3]

Rationale for ATR

ATR works by measuring the changes that occur in a totally internally reflected infrared beam when it comes into contact with a sample. This technique is favored for its minimal sample preparation, reproducibility, and ease of cleaning. The resulting spectrum is largely comparable to a traditional transmission spectrum.

Workflow Diagram

Caption: Standard Operating Procedure for FT-IR analysis of HBAm via ATR.

Step-by-Step Methodology

-

Instrument Preparation:

-

Action: Ensure the FT-IR spectrometer is powered on and the system has been adequately purged with dry air or nitrogen.

-

Causality: Purging minimizes interference from atmospheric water vapor and carbon dioxide, which have strong IR absorptions in key spectral regions (e.g., ~3700-3500 cm⁻¹ and ~2360 cm⁻¹), ensuring these artifacts do not obscure sample features.

-

Action: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Causality: A clean crystal is paramount for a clean, reproducible background and sample spectrum. Contaminants from previous analyses will appear in the final spectrum.

-

-

Background Collection:

-

Action: With the clean, empty ATR accessory in place, collect a background spectrum. This scan should use the same parameters as the sample scan.

-

Causality: This step is a mandatory part of the self-validating system. The instrument stores this spectrum of the ambient environment and automatically subtracts it from the sample spectrum, isolating the absorptions due solely to the sample.

-

-

Sample Application:

-

Action: Place a small amount of solid HBAm powder onto the center of the ATR crystal.[4] Only enough to completely cover the crystal surface is needed.

-

Causality: The IR beam only penetrates a few microns into the sample. Complete coverage of the measurement area ensures a strong, representative signal.

-

-

Pressure Application:

-

Action: Lower the pressure arm of the ATR accessory until it makes firm, consistent contact with the HBAm powder.

-

Causality: Good contact between the sample and the crystal is critical for achieving a high-quality spectrum. Insufficient contact results in weak and distorted absorption bands.

-

-

Data Acquisition:

-

Action: Set the acquisition parameters. The following are robust starting points:

-

Scan Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32

-

-

Causality: A range of 4000-400 cm⁻¹ covers the entire mid-infrared region where fundamental molecular vibrations occur. A resolution of 4 cm⁻¹ is sufficient to resolve most key features in solid-state spectra without introducing excessive noise. Averaging 16-32 scans significantly improves the signal-to-noise ratio.

-

Action: Initiate the sample scan.

-

-

Post-Acquisition:

-

Action: Clean the ATR crystal and pressure arm tip thoroughly.

-

Causality: Prevents cross-contamination for subsequent measurements.

-

Spectral Interpretation: Decoding the HBAm Fingerprint

The resulting FT-IR spectrum is a unique fingerprint of HBAm. The key is to assign the observed absorption bands to the specific vibrational modes of the molecule's functional groups. The table below consolidates expected absorption ranges based on established spectroscopic data for acrylamides and related compounds.[5][6][7][8]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3500 – 3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |

| 3360 – 3340 | N-H Stretch (asymmetric) | Amide (-CONH-) | Medium, Sharp |

| 3200 – 3160 | N-H Stretch (symmetric) | Amide (-CONH-) | Medium, Sharp |

| 2940 – 2850 | C-H Stretch (sp³) | Alkyl (-CH₂-) | Medium-Strong, Sharp |

| 1680 – 1650 | C=O Stretch (Amide I) | Amide (-CONH-) | Very Strong, Sharp |

| 1640 – 1610 | C=C Stretch | Vinyl (-CH=CH₂) | Medium, Sharp |

| 1615 – 1590 | N-H Bend (Amide II) | Amide (-CONH-) | Strong, Sharp |

| 1430 – 1410 | C-N Stretch | Amide (-CONH-) | Medium |

| 990 – 980 | =C-H Bend (out-of-plane) | Vinyl (-CH=CH₂) | Medium-Strong, Sharp |

| ~1050 | C-O Stretch | Hydroxyl (-OH) | Medium-Strong |

Key Interpretive Insights:

-

The Hydroxyl Region (3500-3200 cm⁻¹): The most prominent feature in this region will be a broad, strong absorption band centered around 3300-3400 cm⁻¹. This breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent HBAm molecules.

-

The Amide N-H Region (~3350 & ~3180 cm⁻¹): Overlapped with the broad -OH band, two sharper peaks corresponding to the asymmetric and symmetric N-H stretching of the secondary amide should be visible.[5][6]

-

The Carbonyl "Double Bond" Region (1700-1600 cm⁻¹): This region is diagnostically critical.

-

Amide I (C=O Stretch): Expect a very strong, sharp peak around 1650-1680 cm⁻¹. This is often the most intense band in the spectrum.[6]

-

Vinyl (C=C Stretch): A peak of medium intensity should appear around 1635 cm⁻¹. Its presence is a direct confirmation of the unpolymerized monomer.

-

Amide II (N-H Bend): A strong band typically appears near 1600 cm⁻¹, resulting from a coupling of the N-H bending and C-N stretching modes.[3] The clear separation and identification of these three peaks are essential for confirming the structure.

-

Applications in Quality and Process Control

Purity Verification

The FT-IR spectrum serves as a primary quality control check. A reference spectrum of high-purity HBAm should be established. Production batches can then be rapidly compared against this standard. The presence of significant, unexpected peaks would indicate impurities. For example, the absence of a broad -OH band might suggest an incorrect starting material was used, while sharp peaks in the 1750-1730 cm⁻¹ region could indicate an ester-based impurity.

Monitoring Polymerization

FT-IR is highly effective for monitoring the conversion of HBAm to poly(HBAm). During polymerization, the vinyl group is consumed. This can be observed in the FT-IR spectrum by the progressive decrease and eventual disappearance of the characteristic vinyl peaks:

-

C=C Stretch at ~1635 cm⁻¹

-

=C-H Bend at ~985 cm⁻¹

The ratio of the vinyl peak height (e.g., at 1635 cm⁻¹) to an internal standard peak that does not change during polymerization (e.g., the Amide I C=O stretch at ~1650 cm⁻¹) can be used to quantify the degree of monomer conversion in real-time.[9]

References

-

ResearchGate. (n.d.). ATR‐FTIR spectrum of acrylamide monomers in DI water before treatment... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of acrylamide (AM) monomer [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra performed with ATR technologies of (A) plain acrylamide,... [Image]. Retrieved from [Link]

-

MDPI. (2023). Mechanism Study on Enhancing Fracturing Efficiency in Coalbed Methane Reservoirs Using Highly Elastic Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Attenuated Total Reflectance-FTIR (ATR-FTIR) spectra of Polyacrylamide... [Image]. Retrieved from [Link]

-

MDPI. (2021). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybutyl acrylate. Retrieved from [Link]

-

SciELO. (2007). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR and DFT spectra of Acrylamide, and peaks are marked with their... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of PVAc, NMA, MMT and PVAc-NMA-MMT... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational spectra, assignments and normal coordinate calculation of acrylamide [Request PDF]. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transforms Infrared FTIR spectra of acrylamide and its hydrogels in combination with Acyclovir. [Image]. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Theoretical Guide to the Mass Spectrometry of N-(4-Hydroxybutyl)acrylamide

This technical guide provides a theoretical framework for understanding the mass spectrometric behavior of N-(4-Hydroxybutyl)acrylamide. In the absence of publicly available experimental mass spectra for this specific compound, this document leverages established fragmentation principles of its constituent functional groups—a secondary amide and a primary alcohol—to predict its fragmentation patterns under common ionization techniques. This guide is intended for researchers, scientists, and drug development professionals who may encounter this or structurally similar molecules in their analytical workflows.

Introduction to this compound and its Mass Spectrometric Characterization

This compound (NHBA) is a bifunctional monomer containing a vinyl group, an amide linkage, and a primary hydroxyl group. Its chemical structure (Figure 1) suggests potential applications in polymer chemistry and bioconjugation. Mass spectrometry is a critical tool for the structural confirmation and purity assessment of such molecules. Understanding its behavior in a mass spectrometer is paramount for accurate identification and characterization.

Figure 1. Chemical Structure of this compound

Chemical Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol [1][2]

This guide will explore the predicted mass spectral characteristics of NHBA under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Theoretical Electron Ionization (EI) Mass Spectrum

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.

Expected Molecular Ion

The molecular ion (M⁺˙) of NHBA would appear at an m/z of 143. Due to the presence of a single nitrogen atom, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[4] However, for primary alcohols and some amides, the molecular ion peak can be of low intensity or even absent due to rapid fragmentation.[1][5]

Predicted Fragmentation Pathways under EI

The fragmentation of NHBA is predicted to be driven by the presence of the amide and hydroxyl functional groups. The primary fragmentation pathways are expected to be α-cleavage and McLafferty-type rearrangements.[6][7]

α-Cleavage: This is a common fragmentation pathway for both alcohols and amides, involving the cleavage of a bond adjacent to the heteroatom.[8]

-

Cleavage adjacent to the hydroxyl group: α-cleavage at the C-C bond next to the oxygen-bearing carbon would result in the formation of a resonance-stabilized oxonium ion at m/z 31 (CH₂=OH⁺), a characteristic peak for primary alcohols.[1][5]

-

Cleavage adjacent to the amide nitrogen: Cleavage of the bond between the carbonyl carbon and the α-carbon of the acryloyl group is a possibility. More prominent, however, for N-substituted amides is the cleavage of the N-CO bond.[6]

McLafferty Rearrangement: This rearrangement is characteristic of molecules containing a carbonyl group and a γ-hydrogen. In NHBA, the hydrogen atoms on the butyl chain are available for this rearrangement.

A key fragmentation pathway for aliphatic amides involves a McLafferty-type rearrangement, which for a primary amide like butyramide results in a prominent peak at m/z 59.[9] For NHBA, a similar rearrangement involving the transfer of a hydrogen from the butyl chain to the carbonyl oxygen could lead to the formation of a radical cation and a neutral alkene.

Other Significant Fragmentations:

-

Loss of Water (H₂O): The presence of a hydroxyl group makes the loss of a neutral water molecule (18 Da) a highly probable fragmentation pathway, leading to a peak at m/z 125 (M-18).[5][7]

-

Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to the formation of the acryloyl cation at m/z 55 and the 4-aminobutanol radical, or the protonated 4-aminobutanol at m/z 89 . The ion at m/z 55 is a common fragment in the mass spectra of acrylamide derivatives.

The following diagram illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.

Caption: Predicted ESI-MS/MS Fragmentation of [NHBA+H]⁺.

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Fragment Structure | Neutral Loss |

| 144 | 126 | [C₇H₁₂NO]⁺ | H₂O |

| 144 | 90 | [C₄H₁₂NO]⁺ | C₃H₄O |

| 144 | 88 | [C₄H₁₀NO]⁺ | C₃H₄O |

| 144 | 72 | [C₃H₆NO]⁺ | C₄H₈O |

| 144 | 57 | [C₃H₅O]⁺ | C₄H₉NO |

Experimental Protocols

While no experimental data is presented here, the following outlines a general workflow for acquiring mass spectrometry data for a compound like this compound.

Sample Preparation

-

Dissolution: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable solvent (e.g., 1 mL of methanol, acetonitrile, or water).

-

Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent. For direct infusion, a concentration of 1-5 µM is often sufficient. For GC-MS, derivatization may be necessary to improve volatility and thermal stability, for instance, by silylating the hydroxyl group.

GC-MS (for EI) Analysis Workflow

Caption: General GC-MS Experimental Workflow.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless inlet at 250 °C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

LC-MS (for ESI) Analysis Workflow

Caption: General LC-MS/MS Experimental Workflow.

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic content.

-

Flow Rate: Dependent on the column internal diameter (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Full Scan (MS1): Scan from m/z 50 to 200.

-

Tandem MS (MS2): Select the precursor ion at m/z 144 and apply a range of collision energies to generate a fragmentation spectrum.

-

Conclusion

This guide provides a theoretically grounded prediction of the mass spectrometric behavior of this compound. The proposed fragmentation pathways for both Electron Ionization and Electrospray Ionization are based on well-established principles of mass spectrometry for amides and alcohols. While this document serves as a valuable resource for anticipating the mass spectral features of this molecule, it is crucial to emphasize that experimental verification is necessary to confirm these predictions. The provided experimental protocols offer a starting point for researchers to acquire and validate the mass spectrometry data for this compound.

References

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Advances. [Link]

-

GCMS Section 6.10 - Fragmentation of Alcohols. Whitman College. [Link]

-